H-Glu-OtBu

Description

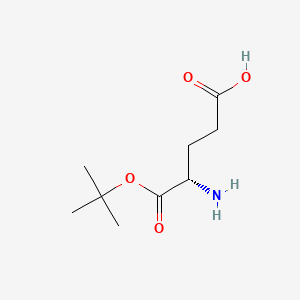

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAQMUAKTNUNLN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963342 | |

| Record name | 1-(1,1-Dimethylethyl) hydrogen L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45120-30-7, 25456-75-1 | |

| Record name | 1-(1,1-Dimethylethyl) hydrogen L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45120-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl L-glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025456751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,1-Dimethylethyl) hydrogen L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4S)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-Glu-OtBu: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

L-Glutamic acid γ-tert-butyl ester (H-Glu-OtBu) is a pivotal protected amino acid derivative indispensable in the field of peptide synthesis. Its strategic application is fundamental to the successful assembly of complex peptide chains, preventing undesirable side reactions and ensuring the fidelity of the final product. This in-depth technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in both solid-phase and solution-phase peptide synthesis, and its relevance in the context of biological signaling pathways.

Core Concepts: The Role of Side-Chain Protection in Peptide Synthesis

In peptide synthesis, the controlled and sequential formation of amide bonds between amino acids is paramount. Amino acids, being bifunctional with both an amino group and a carboxylic acid group, require a strategy of temporary protection of reactive functionalities to prevent random polymerization and side reactions. Furthermore, trifunctional amino acids, such as glutamic acid with its side-chain carboxylic acid, necessitate an additional layer of protection.

This compound, chemically known as L-Glutamic acid 5-tert-butyl ester, is a derivative of glutamic acid where the γ-carboxyl group of the side chain is protected as a tert-butyl (OtBu) ester.[1] This protection is crucial as it prevents the side-chain carboxyl group from participating in the peptide bond formation during the coupling steps. The OtBu group is favored for its stability under the basic conditions used for the removal of the N-terminal Fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of modern solid-phase peptide synthesis (SPPS).[2] Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the solid support.[2][3] This orthogonality in protection and deprotection strategies is a key principle in efficient and precise peptide synthesis.

Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound and its commonly used N-protected derivatives is essential for their proper handling, storage, and application in synthetic protocols. The following tables summarize key quantitative data for these compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 45120-30-7 |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | 140 °C |

| Boiling Point | 326.8 ± 32.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |

Table 2: Physicochemical Properties of N-Protected this compound Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-Glu(OtBu)-OH | 71989-18-9 | C₂₈H₃₃NO₆ | 481.57 |

| Boc-Glu(OtBu)-OH | 24277-39-2 | C₁₄H₂₅NO₆ | 303.35 |

| Z-Glu(OtBu)-OH | 3886-08-6 | C₁₇H₂₃NO₆ | 337.37 |

Experimental Protocols

The following are detailed methodologies for the incorporation of a glutamic acid residue into a peptide chain using this compound derivatives in both solid-phase and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N'-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N'-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvent: DMF, DCM

-

Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection (of the resin or the preceding amino acid):

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of Fmoc-Glu(OtBu)-OH:

-

In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

-

Pre-activate the mixture for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling (the resin beads should remain colorless).

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling and washing, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF and DCM, and then dry the resin under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Solution-Phase Peptide Synthesis: Dipeptide Formation

This protocol describes the synthesis of a protected dipeptide, for example, Z-Glu(OtBu)-Ala-OMe, by coupling Z-Glu(OtBu)-OH with L-Alanine methyl ester hydrochloride.

Materials:

-

Z-Glu(OtBu)-OH

-

H-Ala-OMe·HCl (L-Alanine methyl ester hydrochloride)

-

Coupling reagents: DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (1-Hydroxybenzotriazole)

-

Base: NMM (N-Methylmorpholine)

-

Solvents: Anhydrous DCM, DMF

-

Saturated sodium bicarbonate solution, water, brine

-

Anhydrous sodium sulfate

Procedure:

-

Neutralization of Amino Acid Ester:

-

Dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add NMM (1.1 equivalents) dropwise while stirring. Stir the mixture at 0 °C for 15-20 minutes.

-

-

Coupling Reaction:

-

To the neutralized amino acid ester solution, add Z-Glu(OtBu)-OH (1.0 equivalent) and HOBt (1.2 equivalents).

-

Add a solution of DCC (1.1 equivalents) in DCM to the cooled reaction mixture.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Work-up:

-

Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.

-

Combine the filtrate and washings.

-

Wash the organic solution sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure protected dipeptide.

-

Signaling Pathways and Biological Relevance

Peptides containing glutamic acid residues, synthesized using this compound, play crucial roles in a myriad of biological processes. One prominent example is their involvement in the regulation of Glucagon-like peptide-1 (GLP-1) secretion. GLP-1 is an incretin (B1656795) hormone that is vital for glucose homeostasis, and its secretion is stimulated by nutrients, including amino acids.

This diagram illustrates a simplified signaling cascade where the amino acid glutamine, a component of many peptides, binds to G-protein coupled receptors (GPCRs) on the surface of intestinal L-cells. This binding event initiates a downstream signaling cascade involving the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and opens voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the fusion of GLP-1 containing vesicles with the cell membrane, resulting in the secretion of GLP-1. The synthesis of GLP-1 and its analogues, which are used in the treatment of type 2 diabetes, often relies on the incorporation of glutamic acid residues using this compound.

References

H-Glu-OtBu chemical structure and properties

An In-depth Technical Guide to L-Glutamic Acid α-tert-butyl Ester (H-Glu-OtBu)

Introduction

L-Glutamic acid α-tert-butyl ester, commonly referred to as this compound, is a pivotal protected amino acid derivative employed extensively in the fields of peptide chemistry and pharmaceutical development. Its unique structural features make it an essential building block in the synthesis of complex peptides, including therapeutically significant molecules like GLP-1 receptor agonists. The strategic placement of a tert-butyl ester group on the alpha-carboxyl function of glutamic acid prevents its participation in undesired side reactions during peptide chain elongation.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

It is crucial to distinguish this compound (the α-ester) from its isomer, L-Glutamic acid γ-tert-butyl ester (H-Glu(OtBu)-OH). The latter has the tert-butyl group protecting the side-chain carboxyl group and is also widely used in peptide synthesis.[1][3][4] This guide focuses on the α-ester, this compound, with CAS number 45120-30-7.[5][6][7]

Chemical Structure and Properties

This compound is a derivative of the non-essential amino acid L-glutamic acid. The tert-butyl ester protecting group at the α-carboxyl position allows for controlled, regioselective peptide bond formation at the free amino group.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | References |

| CAS Number | 45120-30-7 | [5][6][7][8] |

| Synonyms | L-Glutamic acid 1-tert-butyl ester, (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | [6][7][8] |

| Molecular Formula | C₉H₁₇NO₄ | [5][6][7][8] |

| Molecular Weight | 203.24 g/mol | [5][6][8] |

| Appearance | White to off-white solid powder | [6][8] |

| Melting Point | 140 °C / 182 °C | [6][9] |

| Boiling Point | 326.8 ± 32.0 °C at 760 mmHg | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Optical Rotation | +14.4° (c=0.01 g/mL in H₂O) | [8] |

| Purity | ≥98.0% (by NMR) | [8] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in water. | [9][10] |

| Storage | Store sealed in a cool, dry place. Long-term storage at -20°C is recommended. | [6][8] |

Applications in Peptide Synthesis

This compound is a critical raw material for the synthesis of peptide-based active pharmaceutical ingredients (APIs). Its primary application is in solid-phase peptide synthesis (SPPS) and liquid-phase synthesis.

-

Protected Building Block : The tert-butyl group serves as a stable protecting group for the α-carboxyl function, preventing self-polymerization and enabling the sequential addition of other amino acids to the N-terminus.[1]

-

GLP-1 Receptor Agonists : It is an important synthetic raw material for blockbuster drugs such as Semaglutide and Liraglutide, which are used in the treatment of type 2 diabetes and obesity.[2][6]

Below is a diagram illustrating the logical workflow of incorporating an amino acid like this compound into a growing peptide chain during solid-phase peptide synthesis.

Experimental Protocols

Detailed and reproducible experimental protocols are vital for the successful application of this compound.

Protocol 1: Synthesis of this compound (Liquid-Phase Method)

This protocol is adapted from a patented liquid-phase synthesis method and provides a high-yield route to the target compound.[2]

Materials:

-

L-glutamic acid-gamma-methyl ester

-

Reaction solvent (e.g., Dioxane)

-

Acid catalyst (e.g., Sulfuric acid)

-

N-(Benzyloxycarbonyloxy)succinimide (Cbz-Osu)

-

Catalyst for hydrogenolysis (e.g., Palladium on carbon, Pd/C)

-

tert-Butanol or an equivalent tert-butylating agent

Methodology:

-

Esterification: React L-glutamic acid-gamma-methyl ester with a tert-butylating agent in a suitable solvent under acidic catalysis to form the α-tert-butyl ester intermediate.

-

N-Protection: React the intermediate from step 1 with Cbz-Osu to protect the amino group, yielding an N-Cbz protected di-ester.

-

Selective Hydrolysis: Perform a selective hydrolysis reaction on the product from step 2 to cleave the γ-methyl ester, resulting in the N-Cbz protected α-tert-butyl ester.

-

Hydrogenolysis (Deprotection): Carry out hydrogenolysis on the intermediate from step 3 using a catalyst like Pd/C to remove the Cbz protecting group from the amino terminus.

-

Isolation: After the reaction is complete, the catalyst is filtered off, and the final product, L-glutamic acid-α-tert-butyl ester (this compound), is isolated and purified, typically through crystallization or chromatography.

Protocol 2: Dipeptide Synthesis using this compound in SPPS

This protocol provides a general procedure for coupling this compound with an N-terminally protected amino acid attached to a solid support.

Materials:

-

Fmoc-protected amino acid loaded on a solid support (e.g., Fmoc-Gly-Wang resin)

-

Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF, Dichloromethane (DCM)

Methodology:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF, add the deprotection solution (20% piperidine in DMF) to the resin, and agitate for 20 minutes to remove the Fmoc group from glycine. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

-

Coupling:

-

In a separate vial, dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resulting dipeptide on the resin is H-Glu(OtBu)-Gly-Wang resin.

-

Confirmation: A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

Biological Context: Enabling Bioactive Peptides

This compound is not biologically active itself. Its significance lies in its role as a key intermediate for synthesizing peptides that regulate critical biological pathways.[11] For instance, GLP-1 receptor agonists synthesized using this compound mimic the action of the endogenous hormone GLP-1, which potentiates insulin (B600854) secretion in a glucose-dependent manner.

The diagram below illustrates the simplified signaling pathway initiated by a GLP-1 analog upon binding to its receptor on a pancreatic β-cell.

References

- 1. nbinno.com [nbinno.com]

- 2. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. This compound | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 7. peptide.com [peptide.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. chembk.com [chembk.com]

- 10. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. medchemexpress.com [medchemexpress.com]

L-Glutamic Acid 5-tert-butyl Ester: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and critical functions of L-Glutamic acid 5-tert-butyl ester in modern chemical and pharmaceutical research.

L-Glutamic acid 5-tert-butyl ester, also known as H-Glu(OtBu)-OH, is a pivotal derivative of the nonessential amino acid L-glutamic acid.[1] Its primary role in scientific research and industrial applications is that of a protected building block, indispensable for the intricate processes of peptide synthesis and the development of novel therapeutics.[2] The strategic placement of a tert-butyl group on the side-chain carboxyl function provides a crucial protective element, enabling chemists to direct reactions with high specificity and efficiency.[3]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and key applications of L-Glutamic acid 5-tert-butyl ester, tailored for professionals in the fields of chemical synthesis and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of L-Glutamic acid 5-tert-butyl ester is presented in the table below, offering a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | 182°C (lit.)[4] |

| Optical Rotation [α]D²⁰ | -4.5° to -8.8° (c=1 in 80% acetic acid or methanol)[3] |

| Solubility | Sparingly soluble in water; practically insoluble in ethanol (B145695) or ether.[1][4] |

| Storage Temperature | 2-8°C[4] |

| CAS Number | 2419-56-9 |

Core Function: A Protecting Group in Synthesis

The principal function of L-Glutamic acid 5-tert-butyl ester lies in its role as a protected amino acid derivative for synthesis. In peptide synthesis, the tert-butyl ester group on the side chain (γ-carboxyl group) of glutamic acid prevents its participation in unwanted side reactions during the formation of peptide bonds. This protection is crucial for achieving the correct peptide sequence and high purity of the final product.

The tert-butyl group is notably acid-labile, meaning it can be selectively removed under acidic conditions, while remaining stable to the basic conditions often used for the deprotection of the α-amino group (e.g., when an Fmoc protecting group is used). This "orthogonal" protection strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the precise and controlled assembly of complex peptide chains.[3]

Applications in Research and Drug Development

The versatility of L-Glutamic acid 5-tert-butyl ester makes it a valuable intermediate in various research and development endeavors:

-

Pharmaceutical Synthesis: It is a critical building block for the creation of advanced drug molecules and therapeutic peptides.[2] Its use accelerates pharmaceutical development by providing a reliable and high-quality component for research and manufacturing.[2]

-

Peptide Chemistry: As an essential component for the precise construction of peptides, it is widely used in biochemical research to synthesize custom peptides for studying protein structure and function.[2]

-

Prodrug Development: L-Glutamic acid 5-tert-butyl ester and its derivatives are utilized in the synthesis of prodrugs. For instance, it has been used to create ester prodrugs of L-γ-methyleneglutamic acid amides for cancer therapy.[5]

-

Fine Chemical Manufacturing: Its stability and versatility make it a sought-after intermediate in the synthesis of specialty chemicals with applications in agriculture, materials science, and environmental science.[4]

Experimental Protocols

Detailed methodologies for the synthesis and purification of L-Glutamic acid 5-tert-butyl ester and its derivatives are crucial for obtaining high-purity material. Below are representative experimental protocols.

Synthesis of L-Glutamic Acid 5-tert-butyl Ester

One common method for the synthesis of L-Glutamic acid 5-tert-butyl ester involves the initial formation of the di-tert-butyl ester of glutamic acid, followed by the selective removal of the α-tert-butyl ester.[3]

Step 1: Synthesis of L-Glutamic acid di-tert-butyl ester (Glu(OtBu)₂)

-

In a 3000 mL three-necked flask equipped with a mechanical stirrer, add 2324 g of tert-butyl acetate (B1210297) and 73.5 g of L-glutamic acid.[6]

-

Stir the mixture and slowly add 160.8 mL of perchloric acid while maintaining the temperature at 10°C.[6]

-

Allow the reaction to proceed for 48 hours at 10°C.[6]

-

Cool the reaction mixture to 0°C and add 1000 mL of water.[6]

-

Perform an extraction using the excess tert-butyl acetate as the organic phase.[6]

-

Neutralize the organic layer with a saturated sodium carbonate (Na₂CO₃) solution to a pH of 8-9.[6]

-

Concentrate the organic layer under reduced pressure to obtain Glu(OtBu)₂ as an oily substance. A yield of 32.4% has been reported for this step.[6]

Step 2: Selective deprotection to yield L-Glutamic acid 5-tert-butyl ester

-

In a 1000 mL three-necked flask, add the 42 g of Glu(OtBu)₂ obtained in the previous step, 400 mL of water, and 11 g of copper(II) chloride (CuCl₂).[6]

-

Heat the mixture to 50°C and react for 12 hours to form the copper complex, Cu[Glu(OtBu)]ₓ (where x=1-2).[6]

-

Cool the reaction mixture to room temperature.[6]

-

Add 19 g of tetramethylethylenediamine (TMEDA) and 100 mL of dioxane.[6]

-

Adjust the pH to 8-9 with triethylamine (B128534) to yield L-Glutamic acid 5-tert-butyl ester.[6]

Synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester

A common derivative used in peptide synthesis is Fmoc-L-glutamic acid 5-tert-butyl ester. Its synthesis involves the protection of the α-amino group of L-Glutamic acid 5-tert-butyl ester with a fluorenylmethyloxycarbonyl (Fmoc) group.

-

To the L-Glutamic acid 5-tert-butyl ester solution obtained from the previous synthesis, add 74 g of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[7]

-

Adjust the pH to 8-9 and allow the reaction to proceed for 8 hours to obtain the crude product.[7]

Purification of Fmoc-L-glutamic acid 5-tert-butyl ester

-

Acidify the crude reaction mixture from the synthesis step with hydrochloric acid (HCl).[3]

-

Extract the product into ethyl acetate.[3]

-

Wash the organic layer with brine and dry it over anhydrous sodium sulfate.[3]

-

Concentrate the ethyl acetate layer under reduced pressure.[3]

-

Induce crystallization of the product, which can be facilitated by the addition of a non-polar solvent such as hexane.[3]

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflows described above.

References

- 1. L-Glutamic Acid 5-tert-butyl Ester CAS 2419-56-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]

A Comprehensive Technical Guide to H-Glu(OtBu)-OH (CAS: 2419-56-9) for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on H-Glu(OtBu)-OH (L-Glutamic acid 5-tert-butyl ester), a critical building block in modern peptide synthesis. This document outlines its physicochemical properties, detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and visual representations of key chemical processes.

Core Properties of H-Glu(OtBu)-OH

H-Glu(OtBu)-OH is a derivative of the amino acid L-glutamic acid where the side-chain carboxylic acid is protected as a tert-butyl ester.[1] This strategic protection is fundamental to its application in peptide synthesis, preventing the side chain from engaging in unwanted reactions during the stepwise assembly of the peptide chain.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of H-Glu(OtBu)-OH, compiled from various suppliers and databases.

| Property | Value | References |

| CAS Number | 2419-56-9 | [2][3] |

| Molecular Formula | C₉H₁₇NO₄ | [2][4] |

| Molecular Weight | 203.24 g/mol | [2][5] |

| Appearance | White to off-white solid/powder | [3][5] |

| Melting Point | 182 °C | [2][5] |

| Boiling Point | 336.4 ± 37.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water. | [2][6][7] |

| Purity | Typically >98% (HPLC) | [3][7] |

| Storage | 2-8 °C, desiccated | [3][5] |

Role in Peptide Synthesis

H-Glu(OtBu)-OH is a cornerstone of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The tert-butyl (OtBu) protecting group on the side chain is stable to the basic conditions (e.g., piperidine) used for the removal of the temporary Nα-Fmoc protecting group.[2] However, it is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support resin.[2][8] This orthogonality is a key principle of the Fmoc/tBu strategy, allowing for the selective and sequential formation of peptide bonds.[8]

Advantages and Disadvantages

Advantages:

-

Base Stability: The OtBu group is robust and stable during the repetitive Fmoc deprotection steps with piperidine (B6355638).[2]

-

Acid Lability: It is cleanly and efficiently removed during the final acidic cleavage from the resin.[8]

-

Minimal Racemization: The risk of racemization at the α-carbon during deprotection is minimal.[2]

Disadvantages:

-

Side Reactions during Cleavage: The cleavage with strong acid (TFA) generates reactive tert-butyl cations. These can lead to the alkylation of sensitive amino acid residues such as methionine, tryptophan, and cysteine. The use of scavengers in the cleavage cocktail is necessary to mitigate these side reactions.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the use of Fmoc-Glu(OtBu)-OH in SPPS.

Standard Protocol for Incorporating Fmoc-Glu(OtBu)-OH in SPPS

This protocol outlines the standard steps for coupling Fmoc-Glu(OtBu)-OH to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-Glu(OtBu)-OH

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling agent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the peptide chain.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

-

Coupling of Fmoc-Glu(OtBu)-OH:

-

In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU; 3-5 equivalents) in DMF.

-

Add a base, such as DIPEA (6-10 equivalents), to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

Protocol for Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the OtBu side-chain protecting group.

Materials:

-

Peptide-bound resin

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Cold diethyl ether

Procedure:

-

Wash the peptide-bound resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin in a reaction vessel.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Visualizing the Chemistry

The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms involving H-Glu(OtBu)-OH.

Workflow of Fmoc-SPPS using Fmoc-Glu(OtBu)-OH

Caption: Workflow for incorporating Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis.

Orthogonal Protection and Deprotection Strategy

Caption: Orthogonal deprotection of Fmoc and OtBu groups in peptide synthesis.

Mechanism of OtBu Group Deprotection

Caption: Acid-catalyzed deprotection mechanism of the tert-butyl ester.

Safety and Handling

H-Glu(OtBu)-OH should be handled in accordance with good laboratory practices. It may cause skin and eye irritation, and may be harmful if inhaled or swallowed.[9] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

H-Glu(OtBu)-OH is an indispensable reagent for the synthesis of peptides using the Fmoc/tBu strategy. Its robust side-chain protection, which is stable to the conditions of chain elongation yet easily removed during the final cleavage, makes it a highly reliable building block. A thorough understanding of its properties, reaction conditions, and potential side reactions is crucial for its successful application in the development of novel peptide-based therapeutics and research tools.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. peptide.com [peptide.com]

- 5. H-Glu(OtBu)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing [aminoacids-en.com]

- 6. L-Glutamic acid 5-tert-butyl ester | 2419-56-9 [chemicalbook.com]

- 7. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Physicochemical Properties of H-Glu-OtBu

Introduction

H-Glu-OtBu, also known as L-Glutamic acid 5-tert-butyl ester, is a derivative of the amino acid L-glutamic acid.[1][2][3] It serves as a crucial intermediate in peptide synthesis and is utilized in the development of various pharmaceuticals.[3] This document provides a summary of its key physicochemical properties.

Quantitative Data Summary

The molecular formula and weight of this compound are fundamental parameters for its use in research and development. The table below summarizes these properties based on available data.

| Property | Value | References |

| Molecular Formula | C₉H₁₇NO₄ | [2][4][5][6][7][8] |

| Molecular Weight | 203.24 g/mol | [3][4][6][7][8][9] |

| Alternate Molecular Weight | 203.2 g/mol | [2][5] |

| Alternate Molecular Weight | 203.236 g/mol | [1] |

Synonyms and Identifiers

This compound is known by several synonyms, which are important for identifying the compound in various databases and publications.

The primary CAS Number for this compound is 2419-56-9.[2][3][5][8][9][10] Another listed CAS number is 45120-30-7.[6]

References

- 1. H-Glu(OtBu)-OH | CAS#:2419-56-9 | Chemsrc [chemsrc.com]

- 2. peptide.com [peptide.com]

- 3. lookchem.com [lookchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. L -Glutamic acid 5-tert-butyl ester = 98.0 TLC 2419-56-9 [sigmaaldrich.com]

- 9. L-Glutamic acid 5-tert-butyl ester Supplier - Mainchem [mainchem.com]

- 10. L-Glutamic acid 5-tert-butyl ester | 2419-56-9 [chemicalbook.com]

H-Glu(OtBu)-OH: A Comprehensive Technical Guide to Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of H-Glu(OtBu)-OH (L-Glutamic acid 5-tert-butyl ester), a critical protected amino acid derivative extensively utilized in peptide synthesis and drug development. Understanding its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies.

Core Physicochemical Properties

H-Glu(OtBu)-OH, with the chemical formula C9H17NO4 and a molecular weight of 203.24 g/mol , presents as a white to off-white crystalline powder. The presence of the tert-butyl ester protecting group on the side-chain carboxyl group significantly influences its solubility profile, rendering it more lipophilic than its unprotected counterpart, L-glutamic acid.

Solubility Profile

| Solvent | Solvent Type | Solubility |

| Chloroform | Organic | Soluble[1][2][3] |

| Dichloromethane (DCM) | Organic | Soluble[1][2][3] |

| Ethyl Acetate | Organic | Soluble[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Organic | Soluble[1][2][3] |

| Acetone | Organic | Soluble[1][2][3] |

| Water | Aqueous | Sparingly Soluble[4][5][6] |

| Ethanol | Organic | Practically Insoluble[4][5] |

| Ether | Organic | Practically Insoluble[4][5] |

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of H-Glu(OtBu)-OH or related compounds, the following established experimental protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of H-Glu(OtBu)-OH in a specific solvent at a controlled temperature.

Materials and Equipment:

-

H-Glu(OtBu)-OH (solid, high purity)

-

Solvent of interest (analytical grade)

-

Thermostatic shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid H-Glu(OtBu)-OH to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the vials at a controlled temperature to pellet the excess solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter that is compatible with the solvent and does not bind the compound. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of H-Glu(OtBu)-OH in the diluted samples using a validated HPLC or UPLC method.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result represents the equilibrium solubility of H-Glu(OtBu)-OH in the tested solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like H-Glu(OtBu)-OH, from initial screening to detailed characterization.

References

- 1. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. L-Glutamic acid 5-tert-butyl ester | 2419-56-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. L-Glutamic Acid 5-tert-butyl Ester CAS 2419-56-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. L-Glutamic acid 5-tert-butyl ester Supplier - Mainchem [mainchem.com]

- 6. 2419-56-9 CAS MSDS (L-Glutamic acid 5-tert-butyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Indispensable Role of the tert-Butyl (OtBu) Protecting Group in Modern Chemical Synthesis

The tert-butyl (OtBu) group is a cornerstone protecting group in the intricate field of organic synthesis, particularly valued for its unique stability and selective reactivity. Its application is widespread, from academic research to the industrial-scale synthesis of complex pharmaceuticals and peptides. This technical guide provides an in-depth exploration of the OtBu group's fundamental properties, mechanisms of installation and cleavage, and its critical role in advanced synthetic strategies, supported by quantitative data and detailed experimental protocols.

Core Principles of tert-Butyl Protection

The efficacy of the tert-butyl group as a protecting shield for functional groups like carboxylic acids, alcohols, phenols, and thiols hinges on its distinct chemical properties.[1][2] Chemically, it is most commonly employed as a tert-butyl ester for carboxylic acids or a tert-butyl ether for alcohols.

Key Properties:

-

Steric Hindrance: The bulky nature of the tertiary butyl group provides significant steric protection, effectively shielding the functional group from attack by a wide range of nucleophiles and bases.[1][3]

-

Stability: The OtBu group is exceptionally stable under basic, nucleophilic, and reductive conditions. This robustness is crucial in multi-step syntheses where other parts of the molecule must undergo transformations under such conditions.[1][3][4]

-

Acid Lability: The defining characteristic of the OtBu group is its susceptibility to cleavage under strongly acidic conditions.[1][3] This deprotection proceeds through a specific mechanism involving the formation of a stable tertiary carbocation.[1][5]

-

Orthogonality: The differential stability of the OtBu group (acid-labile) compared to other protecting groups, such as the Fmoc group (base-labile) or benzyl (B1604629) groups (removable by hydrogenolysis), is a prime example of an orthogonal protection strategy.[3][6] This orthogonality is fundamental to modern synthetic methodologies like Solid-Phase Peptide Synthesis (SPPS), allowing for the selective deprotection of one group without affecting others.[3][7]

Mechanisms of Protection and Deprotection

A thorough understanding of the mechanisms governing the introduction and removal of the OtBu group is essential for its effective implementation.

Protection (tert-Butylation)

The introduction of a tert-butyl group is typically achieved through acid-catalyzed reactions involving a source of the tert-butyl cation. Common methods include the reaction of a carboxylic acid or alcohol with isobutylene (B52900) or tert-butanol (B103910) in the presence of a strong acid catalyst.[4] A more recent, safer, and highly efficient method utilizes tert-butyl acetate (B1210297) as both the reagent and solvent, catalyzed by bis(trifluoromethanesulfonyl)imide (Tf₂NH).[4][8]

The general mechanism involves the protonation of the tert-butyl source to generate the stable tert-butyl carbocation, which is then attacked by the nucleophilic oxygen of the carboxylic acid or alcohol.

Deprotection (De-tert-butylation)

The removal of the OtBu group is an acid-catalyzed elimination reaction (E1 mechanism).[3][5] A strong acid, most commonly trifluoroacetic acid (TFA), protonates the ester or ether oxygen.[3][9] This is followed by the cleavage of the C-O bond, leading to the formation of the deprotected functional group and the highly stable tert-butyl carbocation. The carbocation then rapidly loses a proton to form isobutylene gas, an irreversible step that drives the reaction to completion.[1][9]

Application in Solid-Phase Peptide Synthesis (SPPS)

The OtBu group is indispensable in the widely adopted Fmoc/tBu strategy for SPPS.[3][10] In this approach, the temporary Nα-amino group of the incoming amino acid is protected by the base-labile Fmoc group, while the reactive side chains of trifunctional amino acids are protected by acid-labile groups, predominantly based on the tert-butyl moiety.[7]

For instance, the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) are protected as tert-butyl esters (Asp(OtBu), Glu(OtBu)).[11][12] The hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr) are protected as tert-butyl ethers (Ser(tBu), Thr(tBu), Tyr(tBu)).[11][13]

This orthogonal scheme allows for the selective removal of the Fmoc group at each cycle of peptide chain elongation using a base (e.g., piperidine) without affecting the acid-labile side-chain protecting groups.[3] Upon completion of the peptide assembly, a final "global deprotection" step using a strong acid cocktail, typically containing TFA, simultaneously cleaves the peptide from the solid support and removes all the side-chain tert-butyl protecting groups.[3][10]

Quantitative Data Presentation

The selection of appropriate reagents and conditions for protection and deprotection is critical for optimizing reaction yields and purity. The following tables summarize quantitative data for various protocols.

Table 1: Selected Methods for Protection (tert-Butylation)

| Functional Group | Reagent/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Carboxylic Acids | Tf₂NH (cat.), t-BuOAc | t-BuOAc / CH₂Cl₂ | 0 | 0.5 - 2.5 h | 66 - 98 | [4][8] |

| Free Amino Acids | Tf₂NH (1.1 eq), t-BuOAc | t-BuOAc / CH₂Cl₂ | 0 | 2.5 h | ~68 - 98 | [4][14] |

| Alcohols | Er(OTf)₃ (cat.) | Solvent-free | RT | 0.5 - 6 h | 89 - 97 | [15] |

| Alcohols | Mg(ClO₄)₂ (cat.), Boc₂O | CH₂Cl₂ | RT | 1 - 24 h | 80 - 98 | [15] |

| Alcohols/Phenols | Tf₂NH (cat.), t-BuOAc | t-BuOAc / CH₂Cl₂ | 0 | 1 - 24 h | 75 - 99 |[4][8] |

Table 2: Selected Methods for Deprotection (De-tert-butylation)

| Functional Group | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| tert-Butyl Esters | TFA / H₂O / TIS (95:2.5:2.5) | - | RT | 2 - 3 h | High | [3] |

| tert-Butyl Esters | ZnBr₂ (1.5 - 5 eq) | CH₂Cl₂ | RT | 3 - 24 h | Good-High | [1][16] |

| tert-Butyl Esters | 85% H₃PO₄ (aq) | Dioxane | 80 | 2 - 24 h | 85 - 98 | [15][17] |

| tert-Butyl Ethers | 85% H₃PO₄ (aq) | Dioxane | 80 | 2 - 24 h | 85 - 98 | [15] |

| tert-Butyl Ethers | Magic Blue (cat.), Et₃SiH | CH₂Cl₂ | RT | 0.5 - 14 h | up to 95 | [18] |

| tert-Butyl Esters | Oxalyl Chloride / MeOH | CH₂Cl₂ | RT | 1 - 4 h | up to 90 | [19] |

| tert-Butyl Esters | Fluorinated Alcohols (TFE/HFIP) | - | Reflux | 1 - 24 h | ~Quantitative |[20] |

TIS: Triisopropylsilane, TFE: 2,2,2-trifluoroethanol, HFIP: 1,1,1,3,3,3-hexafluoro-2-propanol, Magic Blue: Tris(4-bromophenyl)aminium hexachloroantimonate

Experimental Protocols

Protocol 1: tert-Butylation of a Carboxylic Acid using Tf₂NH

This protocol describes an efficient synthesis of tert-butyl esters from carboxylic acids using tert-butyl acetate and a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH).[4][8]

Materials:

-

Carboxylic acid substrate (1.0 mmol)

-

Anhydrous tert-butyl acetate (t-BuOAc, 10 mL)

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH, 0.02 mmol, 2 mol%) solution in anhydrous CH₂Cl₂

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

Procedure:

-

Reaction Setup: Dissolve the carboxylic acid (1.0 mmol) in anhydrous tert-butyl acetate (10 mL) in a round-bottom flask. Cool the solution to 0 °C in an ice bath with stirring.

-

Catalyst Addition: Add the solution of Tf₂NH (0.02 mmol) in CH₂Cl₂ to the reaction mixture at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Characterization: Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for cleaving tert-butyl esters.[1][9]

Materials:

-

tert-Butyl ester substrate (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene (B28343) (for azeotropic removal of TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution for neutralization (optional)

Procedure:

-

Reaction Setup: In a fume hood, dissolve the tert-butyl ester in DCM (e.g., 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

-

TFA Addition: Add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA is common).

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-5 hours. Monitor by TLC or LC-MS until the starting material is consumed.

-

Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).

-

Isolation: The resulting carboxylic acid can be used directly or purified. For purification, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 3: Global Deprotection and Cleavage in Fmoc-SPPS

This protocol outlines the final step of SPPS, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups, including OtBu, are removed.[3]

Materials:

-

Peptide-resin (dried)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS). Note: TIS acts as a scavenger to trap the reactive tert-butyl cations.

-

Cold diethyl ether

-

Centrifuge and appropriate centrifuge tubes

Procedure:

-

Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

-

Cleavage Reaction: Add the freshly prepared cleavage cocktail (e.g., 2-3 mL) to the resin, ensuring it is fully submerged.

-

Incubation: Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate).

-

Isolation: Place the tube on ice for 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the crude peptide.

-

Washing: Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

-

Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Conclusion

The tert-butyl protecting group is a powerful and versatile tool in the arsenal (B13267) of the synthetic chemist.[1] Its unique combination of stability to a wide range of reagents and lability under specific acidic conditions makes it ideal for complex, multi-step syntheses.[1][2] A comprehensive understanding of the principles, mechanisms, and protocols associated with the OtBu group, as detailed in this guide, is fundamental for its successful application in the development of novel therapeutics and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. benchchem.com [benchchem.com]

- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 5. benchchem.com [benchchem.com]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. peptide.com [peptide.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. thieme-connect.com [thieme-connect.com]

- 15. tert-Butyl Ethers [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. tert-Butyl Esters [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Stability and Degradation Profile of H-Glu-OtBu

This technical guide provides a comprehensive overview of the stability and degradation profile of L-Glutamic acid γ-tert-butyl ester (H-Glu(OtBu)-OH), a critical protected amino acid derivative used extensively in peptide synthesis. Understanding its chemical behavior under various conditions is paramount for ensuring the integrity, purity, and success of synthetic processes and the final product.

Introduction to H-Glu(OtBu)-OH

H-Glu(OtBu)-OH is a derivative of L-glutamic acid where the side-chain (gamma) carboxyl group is protected by a tert-butyl (OtBu) ester.[1] This strategic protection is essential in modern peptide chemistry, particularly in Fluorenylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS).[2][3] The OtBu group prevents the side-chain carboxylate from participating in undesired reactions during peptide bond formation.[1] Its stability under basic conditions and clean removal under acidic conditions make it an orthogonal protecting group, which is a cornerstone of the widely used Fmoc/tBu synthesis strategy.[2][3]

Physicochemical and Stability Data

The stability and handling of H-Glu(OtBu)-OH are dictated by its physical and chemical properties. The following table summarizes key quantitative data.

| Property | Value | References |

| Chemical Name | L-Glutamic acid 5-tert-butyl ester | [1][4] |

| CAS Number | 2419-56-9 | [3][4] |

| Molecular Formula | C₉H₁₇NO₄ | [3][4] |

| Molecular Weight | 203.24 g/mol | [3][4][5] |

| Appearance | White to off-white solid or crystalline powder | [2][4] |

| Melting Point | 182 °C | [3][4][5] |

| Solubility | Soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Sparingly soluble in water. | [2][3][6][7] |

| Recommended Storage | Store at 2–8 °C, tightly sealed, and protected from moisture and light. | [4][5][8][9] |

| Long-term Storage | Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. | [10] |

| Shelf Life | Typically 1 year under recommended storage. | [8] |

Core Stability and Degradation Profile

H-Glu(OtBu)-OH is generally stable under recommended storage conditions.[9] However, its stability is significantly influenced by several factors, which are critical to control during synthesis and storage.

Influence of pH

-

Acidic Conditions: The tert-butyl ester is highly susceptible to cleavage under strongly acidic conditions. This is the basis for its removal during the final deprotection step in peptide synthesis, typically using trifluoroacetic acid (TFA).[2][3] The mechanism involves protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation.[2]

-

Basic Conditions: The OtBu group is stable under the mild basic conditions used for Fmoc group removal (e.g., 20% piperidine (B6355638) in DMF), which is fundamental to its utility in Fmoc-SPPS.[2][3]

-

Neutral Conditions: The tert-butyl ester is stable under neutral pH conditions.[2]

Thermal Degradation

While stable at recommended storage temperatures, H-Glu(OtBu)-OH will decompose at elevated temperatures.[9] Thermal decomposition of its parent compound, glutamic acid, between 185 and 280°C is known to yield products such as pyroglutamic acid, succinimide, and pyrrolidone.[11] Hazardous thermal decomposition of the derivative can produce oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).[9][12]

Oxidative and Photolytic Degradation

-

Oxidation: While specific studies on H-Glu(OtBu)-OH are not detailed in the provided results, compounds of this nature can be susceptible to oxidation. Forced degradation studies often employ hydrogen peroxide to assess this pathway.[13][14]

-

Photostability: Exposure to UV or visible light can cause photodegradation in sensitive molecules.[15] Therefore, it is recommended to store H-Glu(OtBu)-OH protected from light.[8]

Degradation Pathways and Byproducts

The primary "degradation" pathway of concern is the acid-catalyzed cleavage, which is a deliberate step in synthesis but can lead to impurities if not properly controlled.

Acid-Catalyzed Deprotection Pathway

The intended pathway involves the clean removal of the OtBu group to regenerate the glutamic acid side chain.

Caption: Acid-catalyzed deprotection of H-Glu(OtBu)-OH.

Side Reactions from the tert-Butyl Cation

A significant challenge during acidic cleavage is the formation of the highly reactive tert-butyl cation. This electrophile can attack nucleophilic residues in the peptide chain, such as methionine, tryptophan, and cysteine, leading to unwanted alkylation.[3] To prevent this, "scavengers" like water, triisopropylsilane (B1312306) (TIS), or ethanedithiol (EDT) are added to the cleavage cocktail to trap the cation.[2]

Experimental Protocols for Stability Assessment

To thoroughly characterize the stability of H-Glu(OtBu)-OH, a forced degradation study is essential. Such studies are a regulatory expectation and provide critical insights into potential degradation products.[13][14][16]

General Protocol for a Forced Degradation Study

This protocol outlines typical stress conditions designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]

-

Preparation of Stock Solution: Prepare a solution of H-Glu(OtBu)-OH in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

-

Acid Hydrolysis:

-

Treat the stock solution with 0.1 M HCl.

-

Incubate at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Treat the stock solution with 0.1 M NaOH.

-

Incubate at 60°C for a specified period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Thermal Degradation (Solid and Solution):

-

Solid State: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for several days.

-

Solution State: Reflux the stock solution at a high temperature (e.g., 80°C) for a specified period.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A parallel sample should be wrapped in aluminum foil as a dark control.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, typically HPLC with UV and/or Mass Spectrometric (MS) detection.

-

Assess for purity, assay, and mass balance.[17]

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for conducting these stability studies.

Caption: Workflow for a forced degradation study of H-Glu(OtBu)-OH.

Factors Influencing Stability: A Logical Overview

The chemical integrity of H-Glu(OtBu)-OH is dependent on the mitigation of several environmental and chemical factors.

Caption: Key factors influencing the stability of H-Glu(OtBu)-OH.

Conclusion

L-Glutamic acid γ-tert-butyl ester (H-Glu(OtBu)-OH) is a robust and reliable protected amino acid derivative when handled and stored under appropriate conditions. Its primary vulnerability is to strong acids, a characteristic that is leveraged for its removal in peptide synthesis. Degradation can also be induced by excessive heat, oxidation, and light exposure. A thorough understanding of these stability characteristics and the implementation of controlled forced degradation studies are crucial for developing stable formulations, ensuring the fidelity of peptide synthesis, and meeting regulatory requirements for drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | | Peptide Building Block [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. H-Glu(OtBu)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing [aminoacids-en.com]

- 5. H-Glu(OtBu)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 6. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. chembk.com [chembk.com]

- 8. chemwhat.com [chemwhat.com]

- 9. peptide.com [peptide.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 16. longdom.org [longdom.org]

- 17. SGS China | We are the world's leading Testing, Inspection and Certification company. [sgsgroup.com.cn]

H-Glu-OtBu: A Core Component in Modern Peptide Synthesis and Drug Development

An In-depth Technical Guide

L-Glutamic acid 5-tert-butyl ester (H-Glu-OtBu) and its derivatives are foundational building blocks in the fields of peptide chemistry and pharmaceutical development. The strategic application of the tert-butyl (OtBu) protecting group to the side-chain (γ-carboxyl) of glutamic acid is a cornerstone of modern synthesis strategies, enabling the precise and efficient construction of complex peptides and peptide-based therapeutics.[1][2] This guide provides a comprehensive overview of the key applications of this compound, supported by quantitative data, detailed experimental protocols, and workflow visualizations for researchers, scientists, and drug development professionals.

The primary function of the OtBu group is to mask the nucleophilicity of the glutamic acid side-chain carboxyl group, preventing it from engaging in unwanted side reactions during the stepwise assembly of a peptide chain.[1][2] Its utility is defined by its unique chemical properties: it exhibits high stability under a wide range of reaction conditions, particularly the basic conditions used for N-α-Fmoc group removal, yet it is readily and cleanly cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[2][3] This acid lability forms the basis of the final deprotection step in many synthetic schemes.[2]

This orthogonal protection strategy, particularly the Fmoc/tBu methodology, has become an indispensable tool for peptide chemists, ensuring high fidelity in the synthesis of everything from simple peptides to complex active pharmaceutical ingredients (APIs).[2][3][4]

Quantitative Data Summary

The physical, chemical, and application-specific data for this compound and its derivatives are summarized below for clear comparison.

Table 1: Physicochemical Properties of H-Glu(OtBu)-OH

| Property | Value | Reference |

| CAS Number | 2419-56-9 | [5] |

| Molecular Formula | C₉H₁₇NO₄ | [5] |

| Molecular Weight | 203.24 g/mol | [5] |

| Appearance | White solid | [5] |

| Purity | ≥99% | [5] |

| Melting Point | 182 °C | [5] |

| Storage Conditions | 2–8 °C | [5] |

Table 2: Representative Synthesis Yields for L-Glutamic Acid 5-tert-butyl Ester

| Method | Key Reagents | Reported Yield | Reference |

| Method A | Glutamic acid, tert-butyl acetate, perchloric acid, CuCl₂ | 32.4% (for di-ester intermediate) | [6] |

| Method B | Fmoc-Glu(OtBu)-OH, diethylamine (B46881) | 80% | [6] |

Table 3: Preclinical Efficacy Data for a PSMA-Targeting PET Probe Derived from H-Glu(OtBu)-OtBu

| Probe | Tumor Model | Tumor Uptake (%ID/g) | Background Signal (%ID/g) | Reference |

| [Al¹⁸F]5 | PC3-PIP | 4.6% | 0.04% | [7] |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of this compound is in its N-α-Fmoc protected form, Fmoc-Glu(OtBu)-OH, within the framework of solid-phase peptide synthesis (SPPS). The orthogonality of the base-labile Fmoc group and the acid-labile OtBu group allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[2][3]

The typical SPPS cycle involving an OtBu-protected glutamic acid residue is as follows:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine (B6355638) in DMF, to expose a free amine.[3]

-

Coupling: The next amino acid in the sequence, in this case, Fmoc-Glu(OtBu)-OH, is pre-activated with a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a new peptide bond with the free amine.[3]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat: This cycle is repeated for each amino acid in the desired sequence.

-

Final Cleavage and Deprotection: Upon completion of the sequence, the peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups (including OtBu) are simultaneously removed using a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA).[2][3]

Fmoc-SPPS workflow using Fmoc-Glu(OtBu)-OH.

The acid-catalyzed deprotection of the OtBu group proceeds via a stable tert-butyl cation, which is scavenged to prevent side reactions, leaving the desired free carboxylic acid on the glutamic acid side chain.

Acid-catalyzed deprotection of the OtBu group.

Applications in Drug Discovery and Development

This compound derivatives are not merely tools for general peptide synthesis; they are critical intermediates in the manufacture of specific, high-value therapeutics and diagnostic agents.

-

GLP-1 Receptor Agonists: this compound is an essential raw material for the synthesis of blockbuster drugs like Liraglutide and Semaglutide, which are used to treat type 2 diabetes and obesity.[5][8] These complex peptide APIs rely on the robust protection strategy afforded by the OtBu group for their successful assembly.

-

PSMA-Targeting Probes: The di-protected derivative, H-Glu(OtBu)-OtBu, is a key intermediate for creating probes that target Prostate-Specific Membrane Antigen (PSMA) for PET/SPECT imaging in prostate cancer diagnostics.[7] These probes utilize the glutamic acid structure for binding, and the OtBu groups facilitate a controlled synthesis pathway.[7]

-

Antibody-Drug Conjugates (ADCs) and PROTACs: In the cutting-edge fields of ADCs and Proteolysis-Targeting Chimeras (PROTACs), this compound serves as a versatile, non-cleavable linker component used to connect the targeting moiety (e.g., an antibody) to the cytotoxic payload or the E3 ligase ligand.[9]

This compound applications in drug development.

Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates and scales.

Protocol 1: Synthesis of L-Glutamic Acid 5-tert-butyl Ester via Fmoc Deprotection

This protocol describes the deprotection of a commercially available N-protected precursor.[6]

Materials:

-

Fmoc-Glu(OtBu)-OH

-

Diethylamine

-

Mortar and pestle

-

TLC plates and appropriate solvent system (e.g., methanol:dichloromethane = 3:17)

Procedure:

-

Weigh 1.0 mmol of Fmoc-Glu(OtBu)-OH and place it in a mortar.

-

Add a molar excess of diethylamine (e.g., 154 µL).

-

Grind the mixture manually at room temperature.

-

Monitor the reaction progress by TLC until all starting material is consumed.

-

Once the reaction is complete, dissolve the product in a minimal amount of ethanol.

-

Remove the volatile diethylamine by rotary evaporation.

-

Add 10 mL of ethanol to the residue and transfer to a beaker.

-

Add 50 mL of hexane to precipitate the product as a white solid.

-

Filter the solid, wash with hexane, and dry under vacuum to obtain H-Glu(OtBu)-OH.[6]

Protocol 2: Standard Fmoc-SPPS Coupling of Fmoc-Glu(OtBu)-OH

This protocol outlines a single coupling cycle on a solid support.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin) with a free N-terminal amine.

-

Fmoc-Glu(OtBu)-OH (3-5 equivalents)

-

HBTU (or other activator, 3-5 equivalents)

-

DIPEA (6-10 equivalents)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH, HBTU, and DIPEA in DMF. Allow the solution to react for 5-10 minutes to pre-activate the amino acid.

-

Coupling: Add the activation solution to the swelled and deprotected resin.

-

Reaction: Agitate the resin mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove all soluble reagents. The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Final Peptide Cleavage and OtBu Deprotection

This protocol describes the final step to release the synthesized peptide from the resin.

Materials:

-

Peptide-bound resin (fully assembled and dried).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).

-

Cold diethyl ether.

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Wash the resin with a small amount of additional TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a flask of cold diethyl ether (typically 10x the volume of the TFA).

-

A white precipitate should form. Allow it to stand at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

-

Dry the crude peptide under vacuum. The product is now ready for purification by HPLC.[3][10]